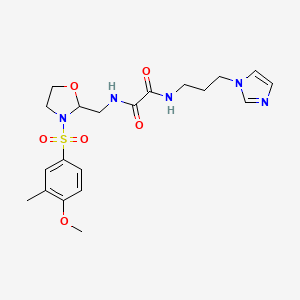

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6S/c1-15-12-16(4-5-17(15)30-2)32(28,29)25-10-11-31-18(25)13-23-20(27)19(26)22-6-3-8-24-9-7-21-14-24/h4-5,7,9,12,14,18H,3,6,8,10-11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJJXDWFAGMJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 453.5 g/mol. The structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity modulation and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving amido-nitrile precursors.

- Attachment of the Propyl Chain : A nucleophilic substitution reaction introduces the propyl chain.

- Introduction of the Oxazolidine Group : This is accomplished through coupling reactions with appropriate sulfonyl precursors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve inhibition of cell wall synthesis or disruption of membrane integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N1 | E. coli | 15 µg/mL |

| N2 | S. aureus | 10 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans. The mechanism may involve interference with ergosterol biosynthesis, critical for fungal cell membrane integrity.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N1 | C. albicans | 20 µg/mL |

| N2 | Aspergillus niger | 25 µg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Binding : The compound may act as a ligand for certain receptors, modulating signaling pathways associated with inflammation or infection.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

- In Vivo Efficacy : Animal model studies indicated that administration of the compound resulted in significant reductions in infection severity and improved survival rates in subjects infected with pathogenic bacteria .

- Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits potent antimicrobial activity, it maintains a favorable safety profile at therapeutic doses .

常见问题

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step routes requiring precise control of:

- Temperature : 50–80°C for imidazole and sulfonyl group coupling .

- Reaction time : Several hours to overnight, depending on intermediate stability .

- Molar ratios : Excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques confirm structural integrity?

- NMR : Assigns protons (e.g., imidazole CH at δ 7.5–8.5 ppm) and verifies coupling .

- IR : Confirms sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : Resolves 3D structure using SHELX software if single crystals are obtained .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition mechanisms (e.g., FAAH)?

- In vitro assays : Use recombinant FAAH with fluorogenic substrates (e.g., AMC-arachidonoyl amide) to measure IC₅₀ .

- Kinetic analysis : Compare inhibition constants (Ki) via Lineweaver-Burk plots to determine competitive/non-competitive binding .

- Structural studies : Perform molecular docking (AutoDock Vina) to map interactions with FAAH’s catalytic triad .

Q. What strategies resolve contradictory bioactivity data across cell lines?

- Dose-response curves : Identify potency variations (e.g., IC₅₀ differences in cancer vs. normal cells) .

- Permeability assays : Quantify intracellular accumulation via LC-MS to rule out uptake issues .

- Target validation : Use siRNA knockdown to confirm on-target effects in resistant cell lines .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Modifications : Replace sulfonyl with carbamate or alter oxazolidin ring substituents .

- Hydrogen bonding analysis : Calculate electrostatic potentials (Gaussian 09) to optimize interactions .

- QSAR modeling : Train models (e.g., Random Forest) on bioactivity data to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。